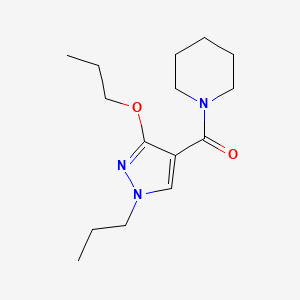

2-((环丙甲基)硫)-4-甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

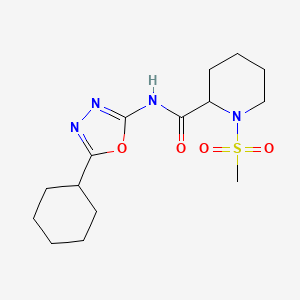

The compound “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” are not available, general methods for synthesizing thiophene derivatives involve heterocyclization of various substrates . Additionally, the Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The cyclopropylmethyl group is known for its exceptional stability due to the interaction of the vacant p orbital of the carbocation with filled orbitals of the π-bond between the carbon atoms .Chemical Reactions Analysis

Again, while specific reactions involving “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” are not available, the Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron reagents .科学研究应用

合成和抗菌评估

研究表明,合成各种嘧啶衍生物,包括那些可能与所讨论结构相关的取代,展示了潜在的抗菌活性。例如,由与 2-甲基-环己酮的初始反应合成的新的 N-取代亚芳基、吡唑、硫代嘧啶和噻唑嘧啶衍生物已被测试为抗菌剂,在对抗微生物感染方面显示出有希望的结果 (Hawas 等,2012)。

抗病毒活性

嘧啶核苷的抗病毒潜力,包括可能类似于“2-((环丙基甲基)硫代)-4-甲基嘧啶”的衍生物,已得到探索,一些化合物对单纯疱疹病毒 1 型 (HSV-1) 和水痘带状疱疹病毒 (VZV) 表现出高活性,而没有明显的细胞毒性。这表明在治疗病毒感染方面具有潜在的治疗应用 (Rahim 等,1996)。

细胞毒活性和癌症研究

与“2-((环丙基甲基)硫代)-4-甲基嘧啶”在结构上相关的化合物已被评估其细胞毒活性,特别是在癌症研究中。例如,新型硫代嘧啶衍生物的合成及其对各种癌细胞系的评估揭示了这些化合物在肿瘤治疗学中的潜力 (Stolarczyk 等,2018)。

抗高血压和 α 受体阻断剂

源自相关嘧啶化合物的硫代氨基脲、三唑和席夫碱显示出显着的抗高血压 α 受体阻断活性,表明它们在管理高血压和相关心血管疾病方面具有潜在用途 (Abdel-Wahab 等,2008)。

作用机制

The mechanism of action would depend on the specific application of “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine”. For example, in the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

未来方向

属性

IUPAC Name |

2-(cyclopropylmethylsulfanyl)-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-4-5-10-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOFJCQGZUVHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2849559.png)

![Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2849561.png)

![Spiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2849562.png)

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2849563.png)

![1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849564.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)

![3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2849572.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849573.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)